molecular formula C9H8O3 B1214215 2-Hydroxy-5-methylisophthalaldehyde CAS No. 7310-95-4

2-Hydroxy-5-methylisophthalaldehyde

Cat. No.: B1214215
CAS No.: 7310-95-4
M. Wt: 164.16 g/mol
InChI Key: ZBOUXALQDLLARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-methylisophthalaldehyde (2-HMI) is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of isophthalaldehyde and has a range of biochemical and physiological effects. 2-HMI has been investigated for its ability to act as an antioxidant, antifungal, and antimicrobial agent.

Scientific Research Applications

Chemosensor for Metal Ions

2-Hydroxy-5-methylisophthalaldehyde has been developed as a fluorescent and colorimetric chemosensor, particularly effective for the detection of Zn2+ and Cu2+ ions. This chemosensor demonstrates a significant change in fluorescence intensity in the presence of these ions, making it valuable for environmental and biological studies (Mandal et al., 2019).

Complex Formation with Copper(II)

Studies have shown that this compound can form complexes with copper(II) ions. These complexes, such as Cu2(MeL)Cl3 and Cu2(MeL)Br3, have been isolated and characterized, providing insights into their magnetic properties and structural arrangements (McFadyen & Robson, 1976).

Catalysis in Oxidation Reactions

This compound has been used in the synthesis and characterization of binuclear nickel(II) complexes. These complexes have shown efficiency in the oxidation of sulfides to sulfoxides, offering potential applications in catalysis (Khadir et al., 2016).

Application in Bioimaging

Carbon Quantum Dots (CQDs) synthesized from this compound have been used to create fluorescent nanoprobes. These nanoprobes are highly sensitive and selective towards cysteine, making them useful in detecting cysteine in biological samples and imaging cancer cells (Chen et al., 2018).

Mass Spectrometric Sequencing

This chemical has been used in a solvent-free, real-time on-plate derivatization approach for mass spectrometry. It tags the N-terminus of peptides, aiding in mass spectrometric sequencing at sub-picomole levels, and is particularly effective for peptides containing lysine residues (Zhang et al., 2020).

Safety and Hazards

This compound may cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought . It is also advised to wear protective gloves, eye protection, and face protection .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-5-methylisophthalaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of Schiff base ligands. These ligands are known for their ability to form stable complexes with metal ions, which are crucial in various enzymatic and catalytic processes. The compound interacts with enzymes such as oxidoreductases, which facilitate the oxidation-reduction reactions essential for cellular metabolism. Additionally, this compound can form covalent bonds with proteins, altering their structure and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, the compound can affect gene expression and cellular metabolism. In various cell types, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating specific signaling cascades .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as DNA and proteins, leading to changes in their conformation and activity. The compound is known to inhibit certain enzymes by forming Schiff bases with their active sites, thereby blocking substrate access. This inhibition can result in altered metabolic pathways and gene expression profiles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance certain metabolic processes, while at higher doses, it can induce toxicity and adverse effects. Threshold effects have been noted, where a specific dosage range results in significant biochemical changes without causing harm. Exceeding this range can lead to oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to aldehyde metabolism. It interacts with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. This interaction can influence metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the nucleus. It can be directed to specific compartments through targeting signals and post-translational modifications. Within these compartments, the compound can interact with various biomolecules, influencing their activity and function .

Properties

IUPAC Name

2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOUXALQDLLARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60223374
Record name Diformylcresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60223374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7310-95-4
Record name 2,6-Diformyl-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7310-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-5-methylisophthalaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007310954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7310-95-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diformylcresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60223374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-5-methylisophthalaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXY-5-METHYLISOPHTHALALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6R37R6AU3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-5-methylisophthalaldehyde
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-methylisophthalaldehyde
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-5-methylisophthalaldehyde
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-5-methylisophthalaldehyde
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-5-methylisophthalaldehyde
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-5-methylisophthalaldehyde
Customer
Q & A

Q1: What are the structural characteristics of 2-hydroxy-5-methylisophthalaldehyde?

A1: this compound (C9H8O3) possesses an aromatic benzene ring core with three substituents: * A hydroxy group (-OH) at position 2* An aldehyde group (-CHO) at positions 1 and 3* A methyl group (-CH3) at position 5

Q2: How is this compound used in the synthesis of other compounds?

A2: This compound serves as a crucial precursor for synthesizing Schiff base ligands. This process involves the condensation reaction between the aldehyde groups of this compound and primary amines. The resulting Schiff base ligands, characterized by the presence of an imine or azomethine group (-C=N-), can readily coordinate with various metal ions. [, , , , , , , ]

Q3: What types of metal complexes are formed using Schiff base ligands derived from this compound?

A3: This compound leads to the formation of diverse metal complexes, including mononuclear, binuclear, and even tetranuclear complexes. The specific structure of the complex is influenced by factors such as the metal ion employed, the structure of the Schiff base ligand, and the reaction conditions. [, , , , , ]

Q4: Can you elaborate on the magnetic properties observed in these metal complexes?

A4: Studies have shown that these complexes exhibit interesting magnetic behaviors, ranging from antiferromagnetic to ferromagnetic interactions. For instance, copper(II) complexes formed with Schiff base ligands derived from this compound frequently display antiferromagnetic coupling between the copper centers. Notably, the strength of this coupling is influenced by the bridging ligands and the geometry of the complex. [, , , , ]

Q5: What insights have been gained from computational chemistry studies on this compound and its derivatives?

A5: DFT (Density Functional Theory) calculations have been employed to understand the structural and electronic properties of these compounds. These calculations offer valuable insights into the electronic transitions responsible for the observed spectroscopic properties, particularly in the context of fluorescence. Additionally, computational studies help elucidate the nature of metal-ligand bonding and the magnetic interactions within the complexes. [, , ]

Q6: Do these metal complexes find any practical applications?

A6: Yes, these complexes have shown potential in various fields:* Fluorescent materials: Several complexes, particularly those incorporating zinc(II), exhibit significant fluorescence properties. This makes them suitable candidates for applications in optoelectronic devices, such as LED diodes, and as fluorescent probes for sensing applications. [, , , ]* Magnetic materials: The diverse magnetic properties displayed by these complexes, influenced by factors like the metal ion and ligand structure, make them attractive for developing novel magnetic materials. [, , ]* Biological activity: Some complexes have demonstrated potential for biological applications, including antimicrobial activity. Further research in this area could lead to new therapeutic agents. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.